molecular formula C13H9ClN2S B8438270 3-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole

3-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole

Cat. No.: B8438270
M. Wt: 260.74 g/mol
InChI Key: XWRYAFXYNRJBCL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-thiophen-2-yl-1H-pyrazole

InChI

InChI=1S/C13H9ClN2S/c14-10-5-3-9(4-6-10)11-8-12(16-15-11)13-2-1-7-17-13/h1-8H,(H,15,16)

InChI Key

XWRYAFXYNRJBCL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Active manganese dioxide (4.35 g, 50 mM) was added to a solution of 3-(4-chlorophenyl)-5-(2-thienyl)-pyrazoline (2.62 g, 10 mM) in toluene (100 ml). This mixture was heated under reflux for 3 hours, and then filtered while hot. After the filtrate was allowed to cool, the precipitated crystals were collected by filtration, washed with a small volume of cold toluene, and then air-dried to obtain 1.46 g of the desired 3-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole, m.p. 217° C., in a 56% yield.
Name
3-(4-chlorophenyl)-5-(2-thienyl)-pyrazoline
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (228 mg, 4.6 mM) and pyridinium p-toluenesulfonate (50 mg) were added to a solution of 1-(4-chlorophenyl)-3-(2-thienyl)-2-propyn-1-one (750 mg, 3.0 mM) in ethanol (30 ml), and this mixture was heated under reflux for 2 hours. After the mixture was allowed to cool to room temperature, the solvent was distilled off under reduced pressure, and the resulting residue was dissolved in ethyl acetate (50 ml). This solution was washed with a saturated aqueous solution of sodium hydrogen carbonate and a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate. Thereafter, the solvent was distilled off under reduced pressure to obtain 634 mg of 3-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole, m.p. 217° C., in an 80% yield.
Quantity
228 mg
Type
reactant
Reaction Step One
Name
1-(4-chlorophenyl)-3-(2-thienyl)-2-propyn-1-one
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

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